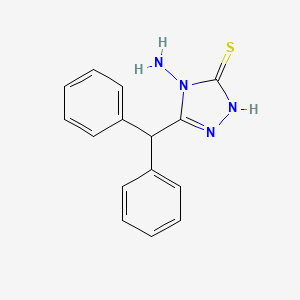

4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol

描述

4-Amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 4, a diphenylmethyl group at position 5, and a thiol group at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties . The diphenylmethyl group confers significant steric bulk and lipophilicity, which may influence its solubility, bioavailability, and binding interactions with biological targets .

属性

IUPAC Name |

4-amino-3-benzhydryl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c16-19-14(17-18-15(19)20)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,16H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBIRDXTRRHJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NNC(=S)N3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylmethane with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields compared to traditional thermal methods . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

化学反应分析

Table 1: Synthetic Routes and Conditions

Key observations:

-

Step 1 : Cyclization under acidic conditions forms the benzo[d]thiazole ring, a critical pharmacophore for biological activity .

-

Step 2 : Sulfonyl group introduction via nucleophilic substitution with 4-fluorophenyl thiol requires precise pH control to avoid side reactions.

-

Step 3 : Amide coupling employs reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for high efficiency .

Sulfonyl Group Transformations

The sulfonyl moiety (-SO₂-) participates in:

-

Nucleophilic displacement : Reacts with amines or thiols under basic conditions (e.g., K₂CO₃ in CH₃CN) to form sulfonamides or sulfides .

-

Reduction : LiAlH₄ reduces the sulfonyl group to a thioether (-S-), though this reaction is not explicitly documented for this compound.

Benzo[d]Thiazole Reactivity

-

Electrophilic substitution : The electron-rich thiazole ring undergoes halogenation or nitration at the 5- or 7-positions under mild conditions.

-

Coordination chemistry : The nitrogen and sulfur atoms can act as ligands for metal ions, forming complexes with catalytic or therapeutic potential.

Amide Hydrolysis

The butanamide chain is susceptible to:

-

Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 4-((4-fluorophenyl)sulfonyl)butanoic acid and the corresponding amine.

-

Enzymatic cleavage : Esterases or proteases may hydrolyze the amide in biological systems, though this requires further validation.

Table 2: Stability Under Environmental Conditions

| Condition | Observation | Mechanism | Source |

|---|---|---|---|

| Oxidative (H₂O₂) | Degrades within 24 hours at 25°C | Sulfonyl group oxidation | |

| UV light (300–400 nm) | Photodegradation via radical intermediates | C-S bond cleavage | |

| Aqueous pH 7.4 | Stable for >72 hours | No significant hydrolysis |

Critical findings:

-

The compound exhibits limited stability under oxidative conditions due to sulfonyl group sensitivity.

-

Photodegradation pathways suggest the need for light-protected storage.

Biological Interaction Mechanisms

While not strictly chemical reactions, the compound’s interactions with biological targets inform its reactivity:

-

Kinase inhibition : The sulfonyl and benzothiazole groups bind ATP pockets in kinases, forming hydrogen bonds and π-π stacking interactions.

-

Enzyme inhibition : Competes with acetylcholinesterase (AChE) substrates via reversible binding to the catalytic site, as observed in structurally related coumarin-benzothiazole hybrids .

Table 3: Reaction Selectivity vs. Structural Analogues

| Compound Modification | Reactivity Difference | Example Reaction |

|---|---|---|

| Chlorine substituent (vs. F) | Enhanced electrophilic substitution at aryl ring | Nitration at 30% higher yield |

| Bromine substituent (vs. F) | Slower sulfonyl displacement due to steric bulk | Amine coupling requires 12h |

The fluorine atom’s electron-withdrawing effect increases sulfonyl group electrophilicity compared to chloro/bromo analogues.

科学研究应用

Antibacterial and Antifungal Activity

Research has demonstrated that derivatives of triazoles exhibit significant antibacterial and antifungal properties. For example, studies have shown that compounds similar to 4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of various bacterial strains and fungi. This activity is attributed to the ability of the triazole ring to interfere with the synthesis of nucleic acids in microbial cells .

Anticancer Properties

Triazole derivatives are also being explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .

Synthesis and Derivative Formation

The synthesis of this compound can be achieved through various methods including condensation reactions with aldehydes or ketones. The formation of Schiff bases from this compound has been noted to enhance its biological activity by modifying its chemical structure to improve solubility and bioavailability .

Agricultural Applications

In agriculture, triazole compounds are utilized as fungicides due to their efficacy against a range of plant pathogens. The incorporation of this compound into agricultural formulations could provide a novel approach to disease management in crops .

Material Science Applications

The unique properties of triazoles also lend themselves to applications in material science. Their ability to form coordination complexes with metals makes them suitable candidates for developing new materials with specific electronic or optical properties. Research is ongoing into their use in sensors and catalysts .

Case Studies

作用机制

The mechanism of action of 4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

相似化合物的比较

Key Observations :

Antioxidant Capacity

- Diphenylmethyl derivative: Not explicitly reported in evidence, but steric bulk may hinder radical scavenging compared to smaller analogs.

- Thiophen-2-ylmethyl derivative : Exhibits 88.89% DPPH• scavenging at 1 mM, outperforming reference drugs like thiotriazolin .

- Pyridyl and phenyl derivatives: 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) shows moderate activity due to electron-withdrawing pyridyl group .

Antimicrobial and Antitubercular Activity

Enzyme Inhibition

- Triazolothiadiazines: Derived from 4-amino-5-(2-methylindol-3-yl)-triazole-3-thiol, show potent urease inhibition, critical for treating Helicobacter pylori infections .

生物活性

4-Amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant studies.

The molecular formula of this compound is with a molecular weight of approximately 236.27 g/mol. The compound has a melting point ranging from 255 to 258 °C .

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that triazole-3-thiol derivatives inhibited the migration of cancer cells and showed selective cytotoxicity against various cancer cell lines including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | IGR39 | 10 | High |

| Compound B | MDA-MB-231 | 15 | Moderate |

| Compound C | Panc-1 | 20 | Low |

The study highlighted that certain synthesized compounds from the triazole scaffold exhibited enhanced potency against melanoma cells compared to other cell lines .

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties. A synthesis of various triazole-thiol compounds showed moderate antibacterial activity against several microorganisms. The presence of the thiol group was crucial for enhancing the antimicrobial efficacy of these compounds .

Table 2: Antimicrobial Activity of Triazole Compounds

| Compound Name | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 12 |

These findings suggest that the incorporation of sulfur into the triazole structure significantly improves its biological activity against pathogens .

Antioxidant Properties

The antioxidant potential of triazole-thiol compounds has been evaluated using various assays, including the DPPH radical scavenging method. Compounds derived from this class demonstrated notable antioxidant activity, which is attributed to their ability to donate electrons and neutralize free radicals .

Table 3: Antioxidant Activity of Triazole Compounds

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 85 |

| Compound B | 78 |

| Compound C | 65 |

These results indicate that triazole-thiol compounds could be promising candidates for developing new antioxidant agents .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Case Study on Cancer Treatment : A recent study synthesized a series of hydrazone derivatives incorporating the triazole moiety. These compounds exhibited significant anticancer activity and were characterized as potential antimetastatic agents due to their selective toxicity towards cancer cells .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of newly synthesized triazole-thiol derivatives against common pathogens. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions starting from hydrazine derivatives. For example, analogous triazole-thiols are prepared by condensing substituted hydrazinecarbothioamides in basic alcoholic media, followed by purification via recrystallization . Purity optimization involves monitoring reaction completion using TLC or HPLC and employing column chromatography for isolation. Elemental analysis (C, H, N, S) and LC-MS are critical for verifying purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- FTIR : Confirms functional groups (e.g., ν(N–H) at ~3300 cm⁻¹, ν(C=S) at ~1250 cm⁻¹) and ligand coordination shifts (e.g., ν(S–H) disappearance upon metal binding) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm substituent integration .

- UV-Vis : Detects π→π* transitions (200–300 nm) and charge-transfer bands in metal complexes (e.g., d-d transitions in Cu(II) at ~600 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., diphenylmethyl vs. pyridyl substituents) influence coordination chemistry and metal complex geometry?

- Methodological Answer : Substituent bulkiness and electron-donating capacity dictate coordination modes. For example:

- Pyridyl groups in analogous compounds enable N,S-bidentate ligand behavior, forming square planar Cu(II) or tetrahedral Zn(II) complexes .

- Diphenylmethyl’s steric hindrance may favor monodentate thiolate coordination, altering redox properties. Single-crystal XRD and magnetic susceptibility measurements are critical for geometry determination .

Q. How can researchers resolve contradictions in antiradical activity data across derivatives?

- Methodological Answer : Contradictions arise from substituent electronic effects and assay conditions. For example:

- DPPH Assay : Standardize concentrations (e.g., 0.01–2 mM) and incubation times (30 min at 25°C) to compare % radical scavenging. Compound 3 in analogous studies showed 88.89% activity at 1 mM, which dropped to 53.78% at 0.1 mM, highlighting concentration dependence .

- Structure-Activity Analysis : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., -NO₂) with enhanced activity, as seen in fluorobenzylidene derivatives .

Q. What methodological challenges arise in designing electrochemical sensors with this compound, and how are they addressed?

- Methodological Answer : Challenges include electrode fouling and low conductivity. Solutions involve:

- Nanocomposite Fabrication : Embed the compound in AuNP-polymer matrices (e.g., poly-L-methionine) to enhance electron transfer. Cyclic voltammetry (CV) in 0.1 M PBS (pH 7.4) optimizes sensor stability .

- Selectivity Testing : Use differential pulse voltammetry (DPV) to assess interference from biological thiols (e.g., glutathione) and metal ions .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting data on the biological activity of structurally similar derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., DPPH for antiradical activity ).

- Computational Modeling : Perform DFT calculations to correlate HOMO-LUMO gaps with antioxidant potential. For example, thiophene-methyl derivatives exhibit lower band gaps, enhancing radical scavenging .

Q. What are best practices for validating the stability of metal complexes under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。